2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole
Overview
Description
“2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 . This compound is a derivative of imidazole, a heterocyclic organic compound that is important in various biological applications .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years due to their wide range of applications. One common method for the synthesis of imidazole derivatives involves the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of “2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole” consists of an imidazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclopropyl group attached to the 5-position of the imidazole ring . The compound also has a cyano group and a methyl group attached to the 2-position and 1-position of the imidazole ring, respectively .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions due to the presence of the imidazole ring. These reactions often involve the formation of bonds around the imidazole ring, with the specific reaction mechanisms and outcomes depending on the functional groups present on the imidazole ring .Physical And Chemical Properties Analysis
“2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole” is a compound with a molecular weight of 147.18 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Activity in Cardiotonics
2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole derivatives have been synthesized and evaluated for inotropic activity, revealing the essential role of a cyano group on the imidazole rings for desired pharmacological profiles. One such compound, 4(5)-Cyano-2,2'-bi-1H-imidazole, demonstrated significant inotropic activity, suggesting its potential in cardiotonic applications (Matthews et al., 1990).
Chemical Synthesis Techniques
Research on 1-Methyl-2-(1′-cyano-1′-trimethylsilyloxy)alkyl-1H-imidazoles has shown efficient methods for generating reactive acyl species from stable carbonyl compounds, presenting a novel approach in chemical synthesis (Ohta et al., 1985).
Crystal Structure Analysis
Studies on compounds like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole have provided insights into crystal structures and electron density distribution, which are critical in understanding molecular interactions and design (Boechat et al., 2016).
Development of Cytotoxic Agents
Research into the synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles has led to the development of compounds with significant cytotoxic activity against various human tumor cell lines, highlighting their potential in cancer therapy (Bellina et al., 2008).
Interaction Studies in Imidazole Derivatives
Investigations into cyano-cyano and chloro-cyano interactions in imidazole derivatives have provided valuable insights into weak intermolecular interactions, which are crucial for understanding molecular behavior and designing new compounds (Kubicki, 2004).
Antibacterial and Antitubercular Activity
Research on 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold has shown promising results in antibacterial and antitubercular activity, contributing to the development of new antimicrobial agents (Kalaria et al., 2014).
Future Directions
Imidazole derivatives, including “2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole”, have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research may focus on improving the synthesis methods and exploring new applications of these compounds.
Mechanism of Action
Target of Action
The primary targets of 2-Cyano-5-cyclopropyl-1-methyl-1H-imidazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a compound containing an imidazole ring, it may interact with various biological targets in a manner similar to other imidazole derivatives .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight (14718 g/mol) and its solubility in polar solvents suggest that it may have favorable bioavailability .
properties
IUPAC Name |
5-cyclopropyl-1-methylimidazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7(6-2-3-6)5-10-8(11)4-9/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBWPIAKPGPMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C#N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220050 | |
Record name | 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1403766-95-9 | |
Record name | 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-2-carbonitrile, 5-cyclopropyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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